REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2CN(CCC)[CH2:12][N:11](C)[C:10]2=[N:19][N+:20]([O-:22])=[O:21])=[CH:4][N:3]=1.C(=O)([O-])O.[Na+].CO>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][C:10]([NH:11][CH3:12])=[N:19][N+:20]([O-:22])=[O:21])=[CH:4][N:3]=1 |f:1.2|
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Name
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1-(2-chloropyrid-5-ylmethyl)-2-nitroimino-3-methyl-5-n-propyl-1,3,5-triazacyclohexane
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)CN1C(N(CN(C1)CCC)C)=N[N+](=O)[O-]
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Name
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solid
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
|
10 mL
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Type
|
solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
is stirred for 24 hours at 50° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated by evaporation
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Type
|
CUSTOM
|
Details
|
the residue purified on silica gel with dichloromethane/methanol 95:5 as the eluant
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)CNC(=N[N+](=O)[O-])NC
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |